molecular formula C16H17F2N3O2 B2635611 2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide CAS No. 2034611-24-8

2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide

Cat. No.: B2635611
CAS No.: 2034611-24-8
M. Wt: 321.328
InChI Key: VMSLVJCCZRFAQV-UHFFFAOYSA-N
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Description

2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide is a synthetic benzamide derivative incorporating a pyrazole ring tethered to a tetrahydropyran (oxan-2-yl) moiety. This specific molecular architecture, featuring the 2,6-difluorobenzamide group linked to a substituted pyrazole, is a hallmark of compounds frequently investigated for their potential in medicinal chemistry and drug discovery . The structural motif of a 2,6-difluorobenzamide group is a known pharmacophore in the development of targeted therapeutic agents, as evidenced by its use in synthesized potential PET imaging agents for specific oncological targets . The incorporation of the (oxan-2-yl)methyl group is a strategic modification that can significantly influence the compound's physicochemical properties, such as lipophilicity and solubility, thereby affecting its absorption, distribution, and overall bioavailability in biological systems. This makes it a valuable chemical tool for structure-activity relationship (SAR) studies. Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, particularly for probing biological pathways and developing inhibitors of specific enzymes . Its primary research applications span across medicinal chemistry, where it serves as a core scaffold, and chemical biology, where it can be used to design and create novel molecular probes. As with all reagents of this nature, this compound is intended For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,6-difluoro-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2/c17-13-5-3-6-14(18)15(13)16(22)20-11-8-19-21(9-11)10-12-4-1-2-7-23-12/h3,5-6,8-9,12H,1-2,4,7,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSLVJCCZRFAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Oxane Moiety: The oxane moiety can be introduced via a nucleophilic substitution reaction using an appropriate oxane derivative.

    Formation of the Benzamide: The final step involves the coupling of the pyrazole-oxane intermediate with 2,6-difluorobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties, including:

  • Antimicrobial Activity : Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide have been tested against various bacterial strains with promising results. A study demonstrated that certain pyrazole derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Pyrazole derivatives are also being investigated for their anticancer potential. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Biological Research

The compound serves as a biochemical probe to study cellular processes:

  • Enzyme Inhibition : The interaction of this compound with target enzymes has been studied extensively. For example, it may inhibit cyclooxygenase enzymes (COX) responsible for inflammation, making it a candidate for anti-inflammatory drug development .
  • Signal Transduction Pathways : The compound's ability to modulate signaling pathways involved in cellular responses is under investigation. It may affect pathways related to cell survival and apoptosis by interacting with specific receptors or proteins within the cell .

Material Science

The unique properties of the compound make it suitable for applications in material science:

  • Synthesis of Novel Materials : The compound can act as a building block for synthesizing more complex materials used in various industrial applications. Its chemical reactivity allows for the development of polymers or coatings with enhanced properties .

Case Study 1: Antimicrobial Efficacy

A study conducted by Selvam et al. synthesized multiple pyrazole derivatives and tested their antimicrobial activity against standard bacterial strains. Among these derivatives, one closely related to this compound exhibited significant antibacterial activity comparable to traditional antibiotics .

Case Study 2: Anticancer Activity

Research published by Chandra et al. focused on the anticancer effects of pyrazole derivatives in vitro. The study highlighted that certain derivatives could effectively inhibit tumor growth in various cancer cell lines through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Differences :

Compound Pyrazole Substituent Aromatic Group Physical Form
Target Compound Oxan-2-ylmethyl 2,6-Difluorobenzamide Not reported
GSK7975A Trifluoromethylphenyl 2,6-Difluorobenzamide Grey gum
Compound 8(g) Dihydrobenzo[dioxin]-phenyl 2,6-Difluorophenyl White solid

These differences influence solubility, crystallinity, and synthetic accessibility.

Physicochemical Properties

  • Melting Points : Compound 8(g) exhibits a high melting point (203–204°C), attributed to its crystalline dihydrodioxin moiety . GSK7975A’s gum-like consistency suggests lower crystallinity, likely due to the trifluoromethyl group’s steric and electronic effects . The oxane ring in the target compound may enhance solubility in polar solvents compared to its analogues.
  • Solubility : Fluorine atoms and the oxane’s ether oxygen could improve aqueous solubility relative to purely aromatic substituents (e.g., phenyl in 8(g)).

Spectral Characterization

  • FTIR : Compound 8(g) shows a C=O stretch at 1658 cm⁻¹ and NH stretch at 1614 cm⁻¹ . The target compound’s IR spectrum would display similar carbonyl absorption but distinct peaks for oxane C-O-C (∼1100 cm⁻¹).
  • NMR : The oxan-2-ylmethyl group would produce characteristic signals for methylene protons (∼3.5–4.0 ppm) and axial/equatorial oxane protons (∼1.5–2.5 ppm), differing from GSK7975A’s trifluoromethyl signals (∼6.8–7.5 ppm for aromatic protons) .

Biological Activity

2,6-Difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide is a synthetic compound featuring a unique combination of functional groups that contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on recent scientific findings.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name and molecular structure. It includes a difluorophenyl group, a pyrazole moiety, and an oxan-2-yl substituent, which are crucial for its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H19F2N3O3
Molecular Weight351.34 g/mol

Biological Activity

Recent studies have highlighted the diverse biological activities associated with pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects. Specifically, compounds similar to this compound have shown promising results in various assays.

Antimicrobial Activity

Research indicates that pyrazole-based compounds exhibit significant antimicrobial properties. For instance, derivatives have been evaluated against several bacterial strains, demonstrating effective inhibition at low concentrations. A study reported that certain pyrazole derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. Compounds structurally related to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes such as succinate dehydrogenase (SDH), which is crucial for cellular respiration and energy production.
  • Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways associated with inflammation and cancer progression.
  • Cellular Uptake : The oxan group may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy.

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives:

  • Fungicidal Activity : A series of pyrazole-benzamide derivatives were synthesized and tested for antifungal activity against Sclerotinia sclerotiorum, showing promising results with EC50 values comparable to commercial fungicides .
  • Anticancer Studies : In vitro studies demonstrated that certain derivatives could significantly inhibit cancer cell growth through apoptosis induction .

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